An In-depth Technical Guide to 4-(Difluoromethoxy)phenylacetonitrile (CAS: 41429-16-7)
An In-depth Technical Guide to 4-(Difluoromethoxy)phenylacetonitrile (CAS: 41429-16-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Difluoromethoxy)phenylacetonitrile is a fluorinated aromatic nitrile that serves as a key building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The presence of the difluoromethoxy group (-OCHF₂) can significantly influence the physicochemical and biological properties of the parent molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-(Difluoromethoxy)phenylacetonitrile, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(Difluoromethoxy)phenylacetonitrile is presented in the table below.
| Property | Value | Reference |
| CAS Number | 41429-16-7 | [3][4] |
| Molecular Formula | C₉H₇F₂NO | [3][4] |
| Molecular Weight | 183.15 g/mol | [3] |
| IUPAC Name | 2-(4-(Difluoromethoxy)phenyl)acetonitrile | [5] |
| Synonyms | 4-(Difluoromethoxy)benzeneacetonitrile | [5] |
| Appearance | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Solubility | Not specified in literature |
Synthesis and Experimental Protocols
The synthesis of 4-(Difluoromethoxy)phenylacetonitrile is typically achieved through a two-step process: the difluoromethoxylation of a phenolic precursor followed by the cyanation of a benzylic intermediate.
Logical Workflow for Synthesis
Caption: Synthetic pathway for 4-(Difluoromethoxy)phenylacetonitrile.
Experimental Protocol: Synthesis of 4-(Difluoromethoxy)benzyl bromide
A common precursor for the final cyanation step is 4-(difluoromethoxy)benzyl bromide. A representative experimental protocol for its synthesis from 4-(difluoromethoxy)toluene is described below.[6]
Materials:
-
4-(Difluoromethoxy)toluene
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(difluoromethoxy)toluene in carbon tetrachloride.
-
Add N-bromosuccinimide and a catalytic amount of azobisisobutyronitrile to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield crude 4-(difluoromethoxy)benzyl bromide.
-
The crude product may be further purified by vacuum distillation.
Experimental Protocol: Cyanation of 4-(Difluoromethoxy)benzyl bromide
The final step involves the nucleophilic substitution of the bromide with a cyanide group.[7][8]
Materials:
-
4-(Difluoromethoxy)benzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO) or other polar aprotic solvent
-
Water
-
Ethyl acetate or other suitable extraction solvent
Procedure:
-
In a round-bottom flask, dissolve 4-(difluoromethoxy)benzyl bromide in DMSO.
-
Add sodium cyanide to the solution.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to afford the crude 4-(Difluoromethoxy)phenylacetonitrile.
Purification Protocol
Purification of the final product can be achieved through recrystallization or column chromatography.
Recrystallization: Common solvent systems for the recrystallization of arylacetonitriles include ethanol, or mixtures of n-hexane with acetone, THF, or ethyl acetate.[9] The choice of solvent will depend on the impurity profile of the crude product.
Column Chromatography: For chromatographic purification, silica gel is a common stationary phase. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent system should be determined by thin-layer chromatography (TLC) prior to performing the column separation.[10][11][12][13][14]
Biological Significance and Potential Applications in Drug Development
While there is a lack of specific biological data for 4-(Difluoromethoxy)phenylacetonitrile in the public domain, the broader class of phenylacetonitrile derivatives has been explored for various therapeutic applications. The introduction of the difluoromethoxy group is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.
Potential Workflow for Biological Screening
Caption: A generalized workflow for the biological evaluation of a novel chemical entity.
Hypothesized Signaling Pathway Involvement
Given that some substituted phenylacetonitriles have been investigated as potential therapeutic agents, it is plausible that 4-(Difluoromethoxy)phenylacetonitrile could interact with various biological targets. For instance, some nitrile-containing compounds have been shown to act as enzyme inhibitors. Without specific data, any depiction of a signaling pathway would be purely speculative. However, a hypothetical interaction with a generic kinase signaling pathway is illustrated below for conceptual purposes.
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
It is crucial to emphasize that the above diagram is a generic representation and does not imply any known activity of 4-(Difluoromethoxy)phenylacetonitrile.
Conclusion
4-(Difluoromethoxy)phenylacetonitrile is a valuable synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through established chemical transformations. While its specific biological activities are not yet characterized in publicly available literature, the presence of the difluoromethoxy moiety suggests that it could be a valuable scaffold for the design of novel bioactive molecules. Further research is warranted to explore the full potential of this compound in various fields of chemical and biological science.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. scbt.com [scbt.com]
- 4. 4-(DIFLUOROMETHOXY)PHENYLACETONITRILE | 41429-16-7 | INDOFINE Chemical Company [indofinechemical.com]
- 5. pschemicals.com [pschemicals.com]
- 6. prepchem.com [prepchem.com]
- 7. Cyanation - Wikipedia [en.wikipedia.org]
- 8. CZ2008474A3 - Process for preparing benzyl cyanide being optionally substituted on benzene ring - Google Patents [patents.google.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. web.uvic.ca [web.uvic.ca]
- 11. Column chromatography - Wikipedia [en.wikipedia.org]
- 12. columbia.edu [columbia.edu]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
